3,4-Dimethoxybenzyl isothiocyanate (dMBITC) is a naturally occurring isothiocyanate that has garnered attention in scientific research due to its potential therapeutic applications. Isothiocyanates are known for their role in cancer prevention and treatment, and dMBITC is no exception. It has been studied for its ability to enhance the efficacy of chemotherapeutic agents and serve as a protective group in synthetic chemistry.
While 3,4-dimethoxybenzyl isothiocyanate can be obtained from natural sources, it can also be synthesized through various methods. One approach involves the reaction of 3,4-dimethoxybenzyl bromide with thiocyanate ions. [] This reaction typically requires controlled conditions and specific reagents to optimize yield and purity.
The application of dMBITC in oncology is evident from its ability to enhance the efficacy of doxorubicin in drug-resistant colon cancer. The in vitro and in vivo studies have shown promising results, indicating that dMBITC could be a valuable adjunct to chemotherapy regimens, potentially leading to lower doses of chemotherapeutic drugs required and reduced side effects1.
In the field of synthetic chemistry, dMBITC has been utilized as a protective group. The paper "The 3,4-dimethoxybenzyl moiety as a new N-protecting group of 1,2-thiazetidine 1,1-dioxides" discusses the use of the 3,4-dimethoxybenzyl group to protect 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This protective group can be smoothly eliminated, with the yield depending on the substituents of the 3-phenyl ring, which is a valuable characteristic in synthetic processes2.
Another application of dMBITC is in the synthesis of oligoribonucleotides. The study "USE OF 3,4-DIMETHOXYBENZYL GROUP AS A PROTECTING GROUP FOR THE 2′-HYDROXYL GROUP IN THE SYNTHESIS OF OLIGORIBONUCLEOTIDES" highlights the use of the 3,4-dimethoxybenzyl group as a protecting group for the 2′-hydroxyl group during the synthesis of oligoribonucleotides. This group can also protect the O6-amide group of the guanine residue and is rapidly removed from the oligoribonucleotides by treatment with oxidizing agents without damaging the glycosidic bonds, which is crucial for the integrity of the synthesized oligoribonucleotides3.
In the context of cancer treatment, dMBITC has been shown to potentiate the effects of doxorubicin, a commonly used chemotherapeutic drug. Doxorubicin's effectiveness is often limited by the development of drug resistance and severe side effects. The study titled "3,4-dimethoxybenzyl isothiocyanate enhances doxorubicin efficacy in LoVoDX doxorubicin-resistant colon cancer and attenuates its toxicity in vivo" explored the combined treatment of dMBITC and doxorubicin in doxorubicin-resistant human colon adenocarcinoma models. The research demonstrated that dMBITC could attenuate drug efflux, increase reactive oxygen species production, and enhance the rate of apoptosis in cancer cells. This led to a significant reduction in the IC50 value of doxorubicin when used in combination with dMBITC. Moreover, the combined therapy was more effective in inhibiting tumor growth in vivo and also reduced the toxicity of doxorubicin, as evidenced by improved animal body mass and biochemical markers1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: